2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound that features both isoindoline and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindoline Moiety: Starting from phthalic anhydride, the isoindoline structure can be synthesized through a series of reactions including amination and cyclization.
Formation of Tetrahydroquinoline Moiety: This can be synthesized from aniline derivatives through hydrogenation and cyclization reactions.
Coupling Reaction: The two moieties can be coupled using acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions could be used to modify the isoindoline moiety.
Substitution: Various substitution reactions can be performed on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both isoindoline and tetrahydroquinoline moieties suggests potential bioactivity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The isoindoline moiety could interact with nucleophilic sites, while the tetrahydroquinoline moiety might engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindoline moiety and have similar reactivity.
Quinoline Derivatives: Compounds such as quinine share the tetrahydroquinoline moiety and have been extensively studied for their biological activities.
Uniqueness
What sets 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide apart is the combination of these two moieties in a single molecule, providing a unique set of chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-29(27,28)23-10-4-5-13-11-14(8-9-17(13)23)21-18(24)12-22-19(25)15-6-2-3-7-16(15)20(22)26/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXAZKBMIQDMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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